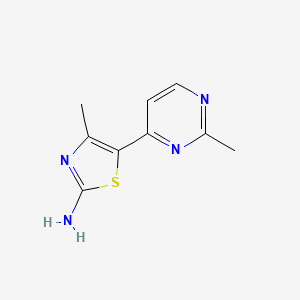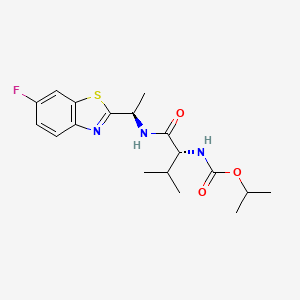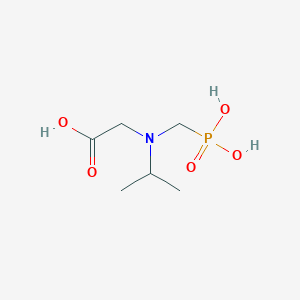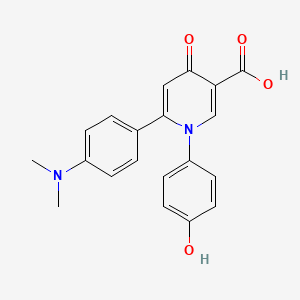
4-methyl-5-(2-methylpyrimidin-4-yl)-1,3-thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-5-(2-methylpyrimidin-4-yl)-1,3-thiazol-2-amine is a heterocyclic compound that contains both thiazole and pyrimidine rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-5-(2-methylpyrimidin-4-yl)-1,3-thiazol-2-amine typically involves the formation of the thiazole ring followed by the introduction of the pyrimidine moiety. Common synthetic routes may include:
Cyclization reactions: Formation of the thiazole ring through cyclization of appropriate precursors.
Substitution reactions: Introduction of the pyrimidine ring via nucleophilic substitution.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of dihydro derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions could modify the pyrimidine or thiazole rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenated compounds, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
4-methyl-5-(2-methylpyrimidin-4-yl)-1,3-thiazol-2-amine could have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 4-methyl-5-(2-methylpyrimidin-4-yl)-1,3-thiazol-2-amine would depend on its specific biological target. Potential mechanisms could include:
Enzyme inhibition: Binding to the active site of an enzyme and preventing its activity.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA interaction: Binding to nucleic acids and affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazole derivatives: Compounds containing the thiazole ring, such as thiamine (vitamin B1).
Pyrimidine derivatives: Compounds containing the pyrimidine ring, such as cytosine, thymine, and uracil.
Uniqueness
4-methyl-5-(2-methylpyrimidin-4-yl)-1,3-thiazol-2-amine is unique due to the specific combination of thiazole and pyrimidine rings, which may confer distinct biological activities and chemical properties compared to other compounds.
Eigenschaften
Molekularformel |
C9H10N4S |
|---|---|
Molekulargewicht |
206.27 g/mol |
IUPAC-Name |
4-methyl-5-(2-methylpyrimidin-4-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H10N4S/c1-5-8(14-9(10)12-5)7-3-4-11-6(2)13-7/h3-4H,1-2H3,(H2,10,12) |
InChI-Schlüssel |
WPIKCHVNFQIKPA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=N1)N)C2=NC(=NC=C2)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(2-Chloroethoxy)phenyl]-[1,3]-dioxolane](/img/structure/B8667326.png)




![2-[(2-chloro-5-cyclopropylpyridin-4-yl)amino]-N-methylbenzamide](/img/structure/B8667355.png)

![Ethanamine, N-methyl-2-[3-(trifluoromethyl)phenoxy]-](/img/structure/B8667370.png)






